2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl acetate
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Overview
Description
3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL ACETATE is a complex organic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzoyl group, a methyl group, and a dihydrobenzothiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL ACETATE typically involves multiple steps. One common method includes the condensation of 2-aminobenzenesulfonamide with an appropriate ketone, followed by cyclization and acetylation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL ACETATE involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications related to diabetes . The compound’s effects on other molecular pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2- [2- (4-bromo-2-fluorobenzyl)-1,1-dioxide- 2H -1,2-benzothiazin-4 (3H)-ylidene] acetic acid: This compound shares a similar benzothiazine core but differs in its substituents.
N-(3-benzoyl-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl)-4-nitrobenzamide: Another related compound with a nitrobenzamide group.
Uniqueness
3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an aldose reductase inhibitor sets it apart from other benzothiazine derivatives .
Properties
Molecular Formula |
C18H15NO5S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) acetate |
InChI |
InChI=1S/C18H15NO5S/c1-12(20)24-18-14-10-6-7-11-15(14)25(22,23)19(2)16(18)17(21)13-8-4-3-5-9-13/h3-11H,1-2H3 |
InChI Key |
DYGMXQLCCKIDFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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